(S,S)-CPI-1612: A Technical Guide to its Mechanism of Action in Cancer Cells
(S,S)-CPI-1612: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These two highly homologous enzymes are critical transcriptional co-regulators that play a central role in a multitude of cellular processes, including cell growth, differentiation, and survival. Dysregulation of p300/CBP activity is frequently implicated in the pathogenesis of various cancers, making them compelling therapeutic targets. This document provides a comprehensive technical overview of the mechanism of action of (S,S)-CPI-1612 in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the key pathways and processes involved.
Core Mechanism of Action
(S,S)-CPI-1612 exerts its anti-cancer effects by directly inhibiting the catalytic HAT activity of p300 and CBP.[1][2][3][4] These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone tails (e.g., H3K18 and H3K27) and other non-histone proteins.[5] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that facilitates gene transcription.
By competitively binding to the acetyl-CoA binding pocket of p300/CBP, (S,S)-CPI-1612 prevents this acetylation process.[6] The subsequent reduction in histone acetylation, particularly at H3K18 and H3K27, leads to a more condensed chromatin state at specific gene loci, notably at enhancers and super-enhancers that drive the expression of key oncogenes like MYC.[7] This epigenetic modulation results in the downregulation of oncogenic transcriptional programs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[8][9]
Below is a diagram illustrating the signaling pathway of p300/CBP and the inhibitory action of (S,S)-CPI-1612.
Caption: p300/CBP acetylation pathway and its inhibition by (S,S)-CPI-1612.
Quantitative Data
The potency and efficacy of (S,S)-CPI-1612 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of (S,S)-CPI-1612
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| p300 (HAT domain) | Scintillation Proximity Assay (SPA) | 8.1 | [3] |
| Full-length p300 | Not Specified | <0.5 | [3] |
| Full-length CBP | Not Specified | 2.9 | [3] |
Table 2: Cellular Activity of (S,S)-CPI-1612
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |
| JEKO-1 | Mantle Cell Lymphoma | Cell Proliferation | GI50 | <7.9 | [3] |
| HCT-116 | Colorectal Carcinoma | H3K18Ac MSD | EC50 | 14 | [3] |
| ER+ Breast Cancer | Breast Cancer | Growth Inhibition | GI50 | <100 | [6] |
Table 3: In Vivo Efficacy of (S,S)-CPI-1612
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| JEKO-1 Xenograft | 0.5 mg/kg, PO, BID | 67% | Concomitant reduction of H3K27Ac in plasma and H3K18Ac in tumor | [3][5] |
| MCF7 Xenograft | Dose-dependent | Significant inhibition of tumor growth | Well-tolerated at effective doses | [6] |
Table 4: Selectivity Profile of (S,S)-CPI-1612
| Target | Activity | Reference |
| Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2 | No inhibitory activity | [5] |
| hERG | Weak activity (IC50 = 10.4 µM) | [3][5] |
| CYP2C8 | Moderate inhibition (IC50 = 1.9 µM) | [3][5] |
| CYP2C19 | Moderate inhibition (IC50 = 2.7 µM) | [3][5] |
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented above.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay quantifies the enzymatic activity of p300/CBP and the inhibitory effect of (S,S)-CPI-1612. A common method is a fluorescence-based or radiometric assay.
Objective: To determine the IC50 of (S,S)-CPI-1612 against p300/CBP.
General Protocol:
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Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
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Enzyme and Substrate Addition: To the wells of a microplate, add the HAT enzyme (recombinant p300 or CBP), the histone substrate (e.g., a histone H3 peptide), and varying concentrations of (S,S)-CPI-1612.
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Initiation of Reaction: Start the reaction by adding the acetyl donor, Acetyl-CoA (often radiolabeled, e.g., with ³H or ¹⁴C, or in a system where the co-product CoA is detected fluorometrically).
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Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
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Termination of Reaction: Stop the reaction (e.g., by adding acid).
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Detection:
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Radiometric: Transfer the reaction mixture to a filter paper, wash away unincorporated [³H]Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
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Fluorescence: Measure the fluorescence generated from the reaction of the co-product CoASH with a developer reagent.
-
-
Data Analysis: Plot the percentage of HAT activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The following diagram illustrates a generalized workflow for an in vitro HAT assay.
Caption: A typical experimental workflow for an in vitro HAT inhibition assay.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of (S,S)-CPI-1612 in cancer cell lines.
Protocol (based on Promega's CellTiter-Glo® Luminescent Cell Viability Assay):
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Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of (S,S)-CPI-1612 and incubate for a specified period (e.g., 72-96 hours).[1][10][11] Include vehicle-only (e.g., DMSO) and no-cell controls.
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Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[1][11]
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Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1]
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Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][11]
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Luminescence Measurement: Record the luminescence using a plate reader.
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Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle-treated cells (100% viability) and plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the GI50 value.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of (S,S)-CPI-1612 in an animal model.
Objective: To assess the tumor growth inhibition (TGI) by (S,S)-CPI-1612 in mice bearing cancer cell-derived xenografts.
General Protocol:
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Cell Implantation: Subcutaneously implant cancer cells (e.g., JEKO-1, MCF7) into the flank of immunocompromised mice (e.g., nude or NSG mice).[12][13]
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Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
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Randomization and Treatment: Randomize mice into treatment and control groups. Administer (S,S)-CPI-1612 (e.g., 0.5 mg/kg, orally, twice daily) or vehicle control.[3]
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Monitoring: Monitor tumor volume (using calipers), body weight, and overall animal health regularly (e.g., twice weekly).[12]
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Study Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice.
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Pharmacodynamic Analysis: Collect tumors and plasma for biomarker analysis (e.g., measuring H3K18Ac and H3K27Ac levels by Western blot, ELISA, or immunohistochemistry) to confirm target engagement.[3][5]
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Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
Logical Framework of Anti-Cancer Effect
The anti-cancer activity of (S,S)-CPI-1612 is a direct consequence of its primary mechanism of action. The logical flow from target engagement to therapeutic outcome is outlined in the diagram below.
References
- 1. ch.promega.com [ch.promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. scribd.com [scribd.com]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. cccells.org [cccells.org]
